molecular formula C15H24N2O16P2 B1222653 Udp-beta-L-rhamnose CAS No. 1955-26-6

Udp-beta-L-rhamnose

Cat. No.: B1222653
CAS No.: 1955-26-6
M. Wt: 550.30 g/mol
InChI Key: DRDCJEIZVLVWNC-SLBWPEPYSA-N
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Description

Uridine diphosphate rhamnose is a sugar nucleotide that plays a crucial role in the biosynthesis of various glycoconjugates in plants. It serves as a donor of rhamnose, a deoxy sugar, in glycosylation reactions. These reactions are essential for the formation of complex carbohydrates, which are vital for plant cell wall integrity and other biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine diphosphate rhamnose typically involves multiple steps. One common method starts with the acetylation of L-rhamnopyranose to form 2,3,4-tri-O-acetyl-L-rhamnopyranose. This intermediate is then converted to diallyl(2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl)phosphate, followed by phosphorylation to yield 1-O-phosphoryl-2,3,4-tri-O-acetyl-β-L-rhamnopyranoside. Finally, deacetylation and coupling with uridine diphosphate produce uridine diphosphate rhamnose .

Industrial Production Methods: Industrial production of uridine diphosphate rhamnose often involves enzymatic synthesis. Enzymes such as uridine diphosphate rhamnose synthase catalyze the conversion of uridine diphosphate glucose to uridine diphosphate rhamnose. This method is preferred for its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions: Uridine diphosphate rhamnose primarily undergoes glycosylation reactions, where it donates a rhamnose moiety to various acceptor molecules. These reactions are catalyzed by glycosyltransferases and are crucial for the biosynthesis of complex carbohydrates .

Common Reagents and Conditions: The glycosylation reactions involving uridine diphosphate rhamnose typically require the presence of specific glycosyltransferases and acceptor molecules such as flavonoids, phenolic acids, and terpenes. The reactions are often carried out in aqueous buffer solutions at physiological pH and temperature .

Major Products: The major products of these reactions are rhamnosylated compounds, which include various glycosides and polysaccharides. These products play significant roles in plant structure and defense mechanisms .

Mechanism of Action

Uridine diphosphate rhamnose exerts its effects through glycosylation reactions. The compound acts as a donor of rhamnose, which is transferred to acceptor molecules by glycosyltransferases. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cell wall integrity, signaling, and defense mechanisms in plants .

Comparison with Similar Compounds

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDCJEIZVLVWNC-SLBWPEPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317843
Record name UDP-rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name UDP-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1955-26-6
Record name UDP-rhamnose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UDP-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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